molecular formula C18H19N3O3S B7471402 2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Cat. No. B7471402
M. Wt: 357.4 g/mol
InChI Key: SVICWZNEYBAYMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide, also known as SU6656, is a selective inhibitor of Src family kinases. It was first synthesized in 1999 and has since been extensively studied for its potential therapeutic applications in cancer and other diseases.

Mechanism of Action

2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide works by inhibiting the activity of Src family kinases, which are involved in cell growth, differentiation, and survival. By blocking the activity of these kinases, 2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide has also been shown to have other biochemical and physiological effects. It has been shown to inhibit platelet aggregation, which could make it useful in the treatment of thrombotic disorders. It has also been shown to inhibit the activity of certain enzymes involved in inflammation, which could make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is its selectivity for Src family kinases, which makes it a useful tool for studying the role of these kinases in various cellular processes. However, its potency and selectivity can also be a limitation, as it may not be effective against all types of cancer or in all cell types.

Future Directions

There are several potential future directions for research on 2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide. One area of interest is in combination therapy, where 2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide could be used in combination with other drugs to enhance their effectiveness. Another area of interest is in developing more potent and selective inhibitors of Src family kinases, which could have even greater therapeutic potential. Additionally, further research is needed to fully understand the mechanisms of action of 2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide and its potential applications in other diseases beyond cancer.

Synthesis Methods

The synthesis of 2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves several steps, starting with the reaction of 4-nitrophenylacetic acid with ethyl chloroacetate to form ethyl 4-nitrophenylacetate. This compound is then reacted with sodium hydride and 1H-indole-3-carbaldehyde to form 2-(1H-indol-3-yl)ethyl 4-nitrophenylacetate. The nitro group is then reduced using palladium on carbon and hydrogen gas to form 2-(1H-indol-3-yl)ethyl acetate. The final step involves reacting this compound with 4-sulfamoylphenylethylamine to form 2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide.

Scientific Research Applications

2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has been tested in clinical trials for the treatment of various types of cancer, including breast cancer, prostate cancer, and leukemia.

properties

IUPAC Name

2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c19-25(23,24)15-7-5-13(6-8-15)9-10-20-18(22)11-14-12-21-17-4-2-1-3-16(14)17/h1-8,12,21H,9-11H2,(H,20,22)(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVICWZNEYBAYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

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